molecular formula C20H16ClF3N2O3 B2724596 Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate CAS No. 1189701-74-3

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2724596
CAS RN: 1189701-74-3
M. Wt: 424.8
InChI Key: QIRNCYNGHDHVGA-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H16ClF3N2O3 and its molecular weight is 424.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate serves as a critical intermediate in the synthesis of complex heterocyclic compounds. Research demonstrates its versatility in generating novel perianellated tetracyclic heteroaromatics, particularly through reactions involving primary amines and triethyl orthoformate, showcasing its role in expanding the scope of medicinal chemistry and heterocyclic synthesis (Mekheimer et al., 2005). Additionally, it has been utilized in the development of new antimicrobial agents, emphasizing its potential in drug discovery and pharmaceutical research (Desai et al., 2007).

Catalysis and Organic Synthesis

This compound has been a focus in the exploration of cobalt-catalyzed, aminoquinoline-directed coupling of sp2 C–H bonds with alkenes. The research highlights its application in ortho-functionalization processes, contributing to advancements in organic synthesis methodologies that are more efficient and environmentally friendly (Grigorjeva & Daugulis, 2014). Such studies are vital for developing new synthetic routes that are crucial for pharmaceutical manufacturing and material science.

Microwave-Assisted Synthesis

Innovative approaches to synthesis have been demonstrated, such as the microwave-assisted Gould-Jacobs reaction using aluminium metal as a catalyst. This method optimizes reaction conditions, yielding high product efficiency and represents a significant step forward in green chemistry and sustainable production practices (Bao-an, 2012).

Exploration of Regioselectivity

The exploration of regioselectivities in synthetic chemistry is highlighted through the synthesis of Luotonin A derivatives. This research provides insights into selective reactions and the development of novel compounds with potential therapeutic applications, showcasing the compound's role in advancing the understanding of chemical selectivity and its implications for drug design (Atia et al., 2017).

Antibacterial Activity Studies

Research into the antibacterial properties of derivatives indicates potential applications in developing new antibacterial agents. Such studies are foundational in the ongoing search for novel treatments against resistant bacterial strains, underscoring the importance of this compound in medicinal chemistry and public health (Krishnakumar et al., 2012).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acylated with ethyl chloroformate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-(trifluoromethyl)benzaldehyde with ethyl 7-chloro-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to yield the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in methanol to yield the corresponding amine.", "Step 3: Acylation of the amine with ethyl chloroformate in the presence of a base such as triethylamine to yield Ethyl 7-chloro-2-oxo-4-((2-(trifluoromethyl)benzyl)amino)-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1189701-74-3

Molecular Formula

C20H16ClF3N2O3

Molecular Weight

424.8

IUPAC Name

ethyl 7-chloro-2-oxo-4-[[2-(trifluoromethyl)phenyl]methylamino]-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H16ClF3N2O3/c1-2-29-19(28)16-17(13-8-7-12(21)9-15(13)26-18(16)27)25-10-11-5-3-4-6-14(11)20(22,23)24/h3-9H,2,10H2,1H3,(H2,25,26,27)

InChI Key

QIRNCYNGHDHVGA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C(F)(F)F

solubility

not available

Origin of Product

United States

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